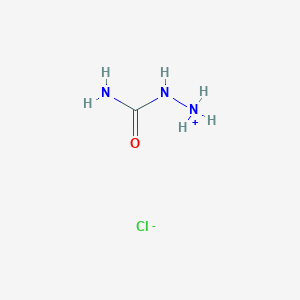

Semicarbazida clorhidrato

Descripción general

Descripción

Semicarbazide hydrochloride is an organic molecular entity.

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)

Aplicaciones Científicas De Investigación

Contaminante ambiental

La semicarbazida se ha convertido en un contaminante importante en el medio ambiente . Es un material de reacción química, un metabolito de la nitrofurazona y puede ser producido por el procesamiento de alimentos . Se ha demostrado que tiene toxicidad acumulativa y reproductiva, mutagenicidad y genotoxicidad, disruptores endocrinos y neurotoxicidad .

Técnicas de detección

Se han desarrollado varios métodos de detección para la semicarbazida, que incluyen HPLC-MS/MS, HPLC, método inmunoensayo, método de biosensor, detección electroquímica, técnica de electroforesis capilar y técnicas espectrales .

Sustrato de ureasa

La semicarbazida clorhidrato se usa como sustrato de ureasa . La ureasa es una enzima que cataliza la hidrólisis de la urea en dióxido de carbono y amoníaco, una reacción importante en muchos procesos biológicos.

Inhibidor de la MAO

También se usa como un inhibidor de la monoaminooxidasa (MAO) . Los inhibidores de la MAO son fármacos que inhiben la acción de la monoaminooxidasa en el cerebro y, por lo tanto, permiten que los neurotransmisores permanezcan activos.

Agente derivatizante

La this compound se usa como agente derivatizante para los compuestos carbonílicos como sus semicarbazonas

Mecanismo De Acción

Target of Action

Semicarbazide hydrochloride primarily targets cytosine residues in RNA and DNA, as well as cytosine and deoxycytosine nucleosides . These targets play a crucial role in the genetic information storage and transmission in cells.

Mode of Action

The compound interacts with its targets by binding to them . This binding can lead to changes in the structure and function of the nucleic acids, potentially affecting the processes of transcription and replication.

Biochemical Pathways

It’s known that the compound can react with aldehydes and ketones to produce semicarbazones via a condensation reaction . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .

Pharmacokinetics

Given its water solubility , it can be inferred that it might have good bioavailability.

Result of Action

The molecular and cellular effects of semicarbazide hydrochloride’s action are diverse. It has been demonstrated to have accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruptors, and neurotoxicity . In experimental animals, ingestion of semicarbazide hydrochloride has led to symptoms such as tremors, ataxia, equilibrium difficulties, and convulsions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of semicarbazide hydrochloride. For instance, it has become an important pollutant in the environment, found in sources such as chemical reactions, food processing, and endogenous substances . To reduce its content in the environment, it’s crucial to control the use of nitrofurazone, a drug from which semicarbazide is a metabolite .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Semicarbazide hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is frequently reacted with aldehydes and ketones to produce semicarbazones via a condensation reaction . This reaction is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group . The products of semicarbazide, semicarbazones, and thiosemicarbazones are known to have antiviral, anti-infective, and antineoplastic activity through binding to copper or iron in cells .

Cellular Effects

Semicarbazide hydrochloride has been shown to have various effects on cells. It has been demonstrated to be accumulative and cause reproductive toxicity, mutagenicity, genotoxicity, endocrine disruption, and neurotoxicity . It can be transmitted into the human body via the food chain, inducing diseases such as anemia, neuritis, and liver necrosis .

Molecular Mechanism

The molecular mechanism of action of semicarbazide hydrochloride involves its interaction with biomolecules at the molecular level. It binds to copper or iron in cells, which is thought to contribute to its antiviral, anti-infective, and antineoplastic activity

Temporal Effects in Laboratory Settings

It is known that semicarbazide hydrochloride is a stable compound , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that semicarbazide hydrochloride can accumulate in aquatic organisms and has the potential to cause diseases such as anemia, neuritis, and liver necrosis .

Metabolic Pathways

It is known that semicarbazide hydrochloride is a metabolite of nitrofurazone .

Transport and Distribution

It is known that semicarbazide hydrochloride is a water-soluble compound , suggesting that it may be easily transported and distributed within cells and tissues.

Subcellular Localization

Given its water solubility , it may be localized in various compartments or organelles within the cell.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Semicarbazide hydrochloride involves the reaction of Semicarbazide with hydrochloric acid.", "Starting Materials": ["Semicarbazide", "Hydrochloric acid"], "Reaction": [ "Dissolve Semicarbazide in water", "Add hydrochloric acid to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water and dry it", "The resulting compound is Semicarbazide hydrochloride" ] } | |

Número CAS |

563-41-7 |

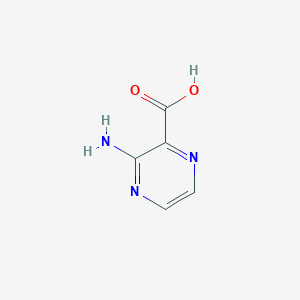

Fórmula molecular |

CH6ClN3O |

Peso molecular |

111.53 g/mol |

Nombre IUPAC |

aminourea;hydron;chloride |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H |

Clave InChI |

XHQYBDSXTDXSHY-UHFFFAOYSA-N |

SMILES isomérico |

C(=O)(N)N[NH3+].[Cl-] |

SMILES |

C(=O)(N)NN.Cl |

SMILES canónico |

[H+].C(=O)(N)NN.[Cl-] |

Punto de ebullición |

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992) |

Color/Form |

Prisms from dilute alcohol White crystals |

melting_point |

342 to 347 °F decomposes at 347-365° F (EPA, 1998) 175-185 °C /decomposes/ |

| 563-41-7 | |

Descripción física |

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998) |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Números CAS relacionados |

57-56-7 (Parent) |

Solubilidad |

Very soluble (NTP, 1992) Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether Insoluble in absolute alcohol In water, 1X10+6 mg/L at 25 °C /Estimated/ 9.2 [ug/mL] |

Sinónimos |

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM |

Presión de vapor |

0.13 mm Hg at 25 °C /Estimated/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)